
1,1,2-Trichloro-1-nitrosoethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2-Trichloro-1-nitrosoethane is an organochlorine compound with the molecular formula C2H2Cl3NO. It is a colorless liquid that is known for its reactivity and is used in various chemical reactions and industrial applications. The compound is characterized by the presence of three chlorine atoms and a nitroso group attached to an ethane backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,2-Trichloro-1-nitrosoethane can be synthesized through the reaction of 1,1,2-trichloroethane with nitrosyl chloride (NOCl) under controlled conditions. The reaction typically occurs in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the nitroso group.
Industrial Production Methods: Industrial production of this compound involves large-scale reactions using similar methods as described above. The process is optimized for yield and purity, often involving distillation and purification steps to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,2-Trichloro-1-nitrosoethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The chlorine atoms can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of 1,1,2-trichloro-1-nitroethane.
Reduction: Formation of 1,1,2-trichloro-1-aminoethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,1,2-Trichloro-1-nitrosoethane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organochlorine compounds.
Biology: Studied for its potential effects on biological systems and its reactivity with biomolecules.
Medicine: Investigated for its potential use in drug development and as a reagent in pharmaceutical synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,1,2-trichloro-1-nitrosoethane involves its reactivity with nucleophiles and electrophiles. The nitroso group can participate in redox reactions, while the chlorine atoms can undergo substitution reactions. The compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine atoms and the nitroso group, making it a versatile reagent in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
1,1,2-Trichloroethane: An isomer with similar reactivity but lacks the nitroso group.
1,1,1-Trichloroethane: Another isomer used as a solvent but with different chemical properties.
1,1,2-Trichloro-1-nitroethane: The oxidized form of 1,1,2-trichloro-1-nitrosoethane.
Uniqueness: this compound is unique due to the presence of both nitroso and trichloro groups, which confer distinct reactivity patterns. Its ability to undergo a variety of chemical reactions makes it a valuable compound in synthetic chemistry and industrial applications.
Eigenschaften
CAS-Nummer |
58911-11-8 |
|---|---|
Molekularformel |
C2H2Cl3NO |
Molekulargewicht |
162.40 g/mol |
IUPAC-Name |
1,1,2-trichloro-1-nitrosoethane |
InChI |
InChI=1S/C2H2Cl3NO/c3-1-2(4,5)6-7/h1H2 |
InChI-Schlüssel |
ODROKLAJUSSGBI-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(N=O)(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



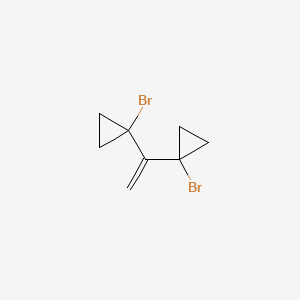
![1-[(E)-hydrazinylidenemethyl]-3-(3-undecylsulfanylpropyl)urea](/img/structure/B14612229.png)
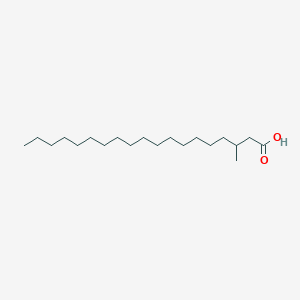

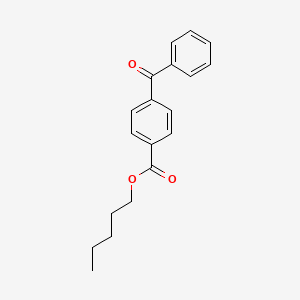
![2-[3-[2-Hydroxyethyl(octyl)amino]propyl-octylamino]ethanol](/img/structure/B14612257.png)
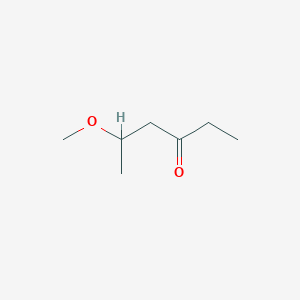

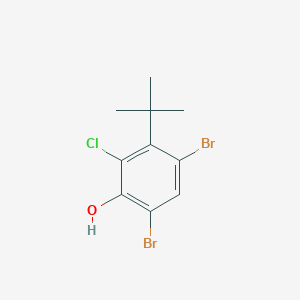
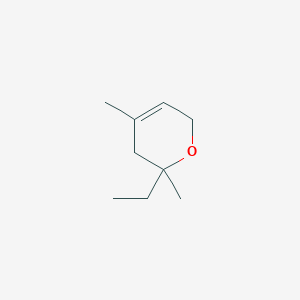
![lithium;2-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-5H-1,3-thiazol-5-ide](/img/structure/B14612302.png)


